Introduction: The Structural Significance of a Versatile Building Block
Introduction: The Structural Significance of a Versatile Building Block
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-Boc-2-aminocyclohexanecarboxylic Acid
Cis-Boc-2-aminocyclohexanecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its rigid cyclohexane backbone serves as a scaffold for creating peptidomimetics and other complex molecules with defined three-dimensional structures. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, enabling selective amide bond formation.[1]
Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise, atom-level information about the molecule's structure, stereochemistry, and conformational dynamics. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of cis-Boc-2-aminocyclohexanecarboxylic acid, blending theoretical principles with practical, field-proven insights for its characterization.
Molecular Structure and Stereochemical Considerations
The defining feature of the target molecule is the cis relationship between the carboxylic acid (-COOH) and the N-Boc-amino group (-NHBoc) on the cyclohexane ring. This stereochemistry forces one substituent into an axial position and the other into an equatorial position in the dominant, low-energy chair conformation. This has profound and predictable consequences for the NMR spectrum, particularly the coupling constants between protons on C1 and C2.
Caption: Molecular structure with atom numbering for NMR assignments.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling (J) reveals information about neighboring protons, confirming connectivity and stereochemistry.
Causality and Interpretation of Proton Signals
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Labile Protons (NH and COOH):
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Amide Proton (H-N): The amide proton typically appears as a broad singlet or a doublet (if coupling to H2 is resolved) in the range of δ 6.5-8.0 ppm. Its chemical shift and sharpness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
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Carboxylic Acid Proton (H-O): This is the most deshielded proton, appearing as a very broad singlet far downfield, typically δ 10-13 ppm.[2] In protic solvents like DMSO-d₆, it is readily observable, whereas in solvents like D₂O, it will exchange for deuterium and become invisible.
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Cyclohexane Ring Protons (H1-H6):
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H1 and H2: These protons are adjacent to electron-withdrawing groups (carbonyl and amide, respectively), causing them to be deshielded relative to the other ring protons. They are expected to appear in the δ 2.5-4.5 ppm range. The cis relationship is confirmed by the coupling constant, ³J(H1,H2). In the most stable chair conformation, these protons will have an axial-equatorial or equatorial-axial relationship, resulting in a relatively small coupling constant (typically 2-5 Hz), which is a key diagnostic feature.
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Methylene Protons (H3, H4, H5, H6): The remaining eight protons on the cyclohexane ring are not adjacent to activating groups and will appear in the more shielded aliphatic region, typically as complex, overlapping multiplets between δ 1.2 and 2.2 ppm. Their signals are often difficult to assign individually without advanced 2D NMR techniques.
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Boc Protecting Group Protons:
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The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. They give rise to a sharp, intense singlet at approximately δ 1.4 ppm. This signal serves as an excellent internal reference point for integration, as it represents nine protons.
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Data Presentation: Expected ¹H NMR Assignments
The following table summarizes the expected chemical shifts and multiplicities for the key protons in cis-Boc-2-aminocyclohexanecarboxylic acid, assuming an acquisition in DMSO-d₆.[3]
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | 10.0 - 13.0 | Broad Singlet (br s) | - | 1H |
| NH | 6.5 - 8.0 | Doublet (d) or Broad | ~8-10 Hz (coupling to H2) | 1H |
| H2 | 3.8 - 4.2 | Multiplet (m) | ³J(H1,H2) ≈ 2-5 Hz | 1H |
| H1 | 2.5 - 2.9 | Multiplet (m) | ³J(H1,H2) ≈ 2-5 Hz | 1H |
| H3-H6 | 1.2 - 2.2 | Complex Multiplets (m) | - | 8H |
| C(CH₃)₃ | ~1.4 | Singlet (s) | - | 9H |
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of the carbon environments and valuable information about their functional groups.
Causality and Interpretation of Carbon Signals
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Carbonyl Carbons:
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Carboxylic Acid (C=O): The carboxyl carbon is highly deshielded and appears in the δ 170-185 ppm region.[2]
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Boc Carbonyl (NC=O): The amide/carbamate carbonyl is also significantly deshielded, typically found in the δ 155-160 ppm range. Studies have shown that the chemical shifts of these carbonyl groups are sensitive to solvent polarity, shifting downfield in more polar solvents.[4]
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Boc Group Carbons:
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Quaternary Carbon (C(CH₃)₃): The central quaternary carbon of the Boc group is found around δ 78-80 ppm.
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Methyl Carbons (-CH₃): The three equivalent methyl carbons are highly shielded, appearing as a strong signal around δ 28-30 ppm.
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Cyclohexane Ring Carbons:
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C1 and C2: These carbons, being directly attached to the electron-withdrawing substituents, are deshielded compared to the other ring carbons. They are expected in the δ 45-60 ppm range.
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C3-C6: The remaining four methylene carbons of the cyclohexane ring will appear in the shielded aliphatic region, typically between δ 20-35 ppm.
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Data Presentation: Expected ¹³C NMR Assignments
| Assignment | Expected Chemical Shift (δ, ppm) |
| COOH | 173 - 178 |
| NCOO (Boc) | 155 - 160 |
| C (CH₃)₃ (Boc) | 78 - 80 |
| C1 | 48 - 52 |
| C2 | 53 - 57 |
| C3, C4, C5, C6 | 20 - 35 |
| C(C H₃)₃ (Boc) | 28 - 30 |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data relies on a robust and well-documented experimental procedure. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Workflow Diagram: From Sample to Spectrum
Caption: Standard operating procedure for NMR data acquisition.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 10-20 mg of cis-Boc-2-aminocyclohexanecarboxylic acid into a clean, dry vial.
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Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable NH and OH protons.[3]
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Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
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Vortex the vial until the sample is completely dissolved.
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Data Acquisition:
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Transfer the solution to a 5 mm NMR tube.
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Insert the tube into the NMR spectrometer (e.g., a 500 MHz instrument).[3]
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Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
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For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Accumulate 16 to 32 scans for a good signal-to-noise ratio.
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For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse-and-acquire experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
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Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
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Apply a baseline correction to obtain a flat baseline.
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For the ¹H spectrum, calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.
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For the ¹³C spectrum, calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm) or TMS (δ = 0.00 ppm).
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Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of cis-Boc-2-aminocyclohexanecarboxylic acid. The ¹H NMR spectrum confirms the presence of all key functional groups and, most critically, provides stereochemical proof of the cis configuration through the measurement of the H1-H2 coupling constant. The ¹³C NMR spectrum complements this by confirming the carbon skeleton and the total number of unique carbon environments. The methodologies and spectral interpretations outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently verify the identity, purity, and structure of this important synthetic building block.
References
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N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid Information. SQUARIX. [Link]
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2-Aminocyclohexanecarboxylic acid General Information. PubChem, National Institutes of Health. [Link]
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(1S,2R)-2-aminocyclohexane-1-carboxylic acid Information. PubChem, National Institutes of Health. [Link]
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Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
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Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin–Madison. [Link]
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Synthesis and Characterization of cis-(RNC)(2)Pt-II Species. ResearchGate. [Link]
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¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Useful Spectroscopic Data. University of Colorado Boulder. [Link]
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Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes. ScienceDirect. [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
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Coupling constant for cis and trans alkene. YouTube. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
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Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University. [Link]
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Coupling constants. Duke University NMR Center. [Link]
